Target-Specific N-ethyl Chain is the Structural Differentiator from the Acetamiprid Metabolite
N-((6-Chloropyridin-3-yl)methyl)ethanamine's primary structural analog, the N-methyl derivative (CAS 120739-62-0), is a known metabolite of the insecticide Acetamiprid [1]. The target compound differs by a single methylene unit in the N-alkyl substituent (ethyl vs. methyl). This small difference creates a crucial divergence in their application: the N-ethyl compound is a key synthetic intermediate and impurity for Nitenpyram , while the N-methyl analog is a major environmental metabolite and degradation product of Acetamiprid [1]. This establishes a clear, role-based differentiation for procurement.
| Evidence Dimension | Structural Role & Application |
|---|---|
| Target Compound Data | N-ethyl substituent; MW: 170.64 g/mol |
| Comparator Or Baseline | N-methyl substituent; MW: 156.61 g/mol |
| Quantified Difference | Difference in MW: +14.03 g/mol (one methylene group); Associated insecticide: Nitenpyram (for target compound) vs. Acetamiprid (for comparator) |
| Conditions | Analysis of compound identity and known applications from literature and vendor specifications |
Why This Matters
This distinction is critical for analytical labs needing a reference standard for Nitenpyram impurity profiling, as opposed to environmental fate studies of Acetamiprid.
- [1] Tang, H. et al. (2012). A newly isolated strain of Stenotrophomonas sp. hydrolyzes acetamiprid, a synthetic insecticide. Process Biochemistry, 47(12), 1820-1825. View Source
